diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 296272-67-8
VCID: VC21450132
InChI: InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3
SMILES: CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC
Molecular Formula: C21H23NO4S3
Molecular Weight: 449.6g/mol

diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

CAS No.: 296272-67-8

Cat. No.: VC21450132

Molecular Formula: C21H23NO4S3

Molecular Weight: 449.6g/mol

* For research use only. Not for human or veterinary use.

diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate - 296272-67-8

Specification

CAS No. 296272-67-8
Molecular Formula C21H23NO4S3
Molecular Weight 449.6g/mol
IUPAC Name diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Standard InChI InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3
Standard InChI Key SKZHBAMWWCDALS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC

Introduction

Chemical Identity and Structure

Basic Information

Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound characterized by its intricate molecular structure containing multiple functional groups. It belongs to the class of dithiole derivatives, which are distinguished by the presence of sulfur atoms in their structure. The compound is identified by the Chemical Abstracts Service (CAS) number 296272-67-8, with a molecular formula of C21H23NO4S3 and a molecular weight of 449.6 g/mol.

Structural Characteristics

The molecular architecture of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate consists of several key structural components that contribute to its chemical behavior:

  • A quinoline core structure with a methyl substituent at position 6

  • Two methyl groups attached to carbon 2 of the quinoline ring

  • A thioxo (C=S) group at position 3 of the quinoline ring

  • A 1,3-dithiole ring system conjugated with the quinoline at position 4

  • Two ethyl carboxylate groups attached to positions 4 and 5 of the dithiole ring

This structural complexity creates a compound with an extended conjugated system that influences its reactivity and potential applications in different fields.

Chemical Identifiers

For systematic identification in chemical databases and literature, the compound is associated with the following identifiers:

Identifier TypeValue
CAS Number296272-67-8
Molecular FormulaC21H23NO4S3
Molecular Weight449.6 g/mol
IUPAC Namediethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Standard InChIInChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3
Standard InChIKeySKZHBAMWWCDALS-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC
PubChem Compound ID2835245

Table 1: Chemical identifiers for diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Physical and Chemical Properties

Structural Analysis

The structural features of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate significantly influence its chemical behavior. The presence of the quinoline ring system provides aromatic character, while the thioxo group introduces unique reactivity patterns. The compound contains an NH group in the quinoline ring that can potentially participate in hydrogen bonding interactions, which may be relevant for biological activity.

Computed Properties

Based on the molecular structure, the compound likely exhibits several important physicochemical properties:

PropertyExpected CharacteristicsRelevance
SolubilityLimited water solubility due to hydrophobic nature; soluble in organic solventsAffects formulation approaches for biological testing
LipophilicityRelatively high due to aromatic rings and alkyl groupsInfluences membrane permeability and bioavailability
H-bond AcceptorsMultiple (carbonyl groups, thioxo group, nitrogen)Important for molecular recognition in biological systems
H-bond DonorsLimited (NH group)Affects intermolecular interactions
Molecular FlexibilityRestricted by conjugated systemsInfluences binding to biological targets

Synthesis and Reactions

Synthetic Approaches

The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. These processes commonly include:

  • Refluxing reactions in organic solvents such as toluene or DMF

  • Utilizing appropriate sulfur sources to facilitate thioxo group formation

  • Monitoring reaction progress using thin-layer chromatography to ensure completion

The synthetic routes for these types of compounds often involve the initial preparation of the quinoline core, followed by incorporation of the dithiole ring system and subsequent functionalization.

Chemical Reactivity

The chemical reactivity of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is dominated by several key functional groups:

  • The thioxo (C=S) group can participate in nucleophilic addition reactions

  • The ester groups may undergo hydrolysis, transesterification, or reduction

  • The NH group in the quinoline ring can be involved in alkylation or acylation reactions

  • The dithiole ring system may exhibit unique reactivity patterns related to the sulfur atoms

Understanding these reactivity patterns is essential for developing derivatization strategies and structure-activity relationship studies.

Applications in Research and Development

Materials Science Applications

In the field of materials science, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate may offer valuable properties for various applications. The extended conjugated system, combined with the presence of sulfur atoms, suggests potential use in:

  • Development of organic electronic materials

  • Creation of novel optical materials with specific absorption or emission properties

  • Design of sensors or other functional materials that leverage the compound's unique electronic structure

These applications exploit the compound's structural features to achieve specific material properties relevant to technological advancements.

Comparative Analysis with Related Compounds

Structural Comparison

To better understand the potential properties and applications of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate, it is valuable to compare it with structurally related compounds. One such compound is diethyl 2-[2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate .

FeatureDiethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylateDiethyl 2-[2,2-dimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
CAS Number296272-67-8331640-19-8
Molecular FormulaC21H23NO4S3C25H29NO5S3
Molecular Weight449.6 g/mol519.7 g/mol
Key Structural Difference6-methyl substituent on the quinoline ring; NH group on nitrogen3-methylbutanoyl group attached to nitrogen, creating an amide
Expected Effect on PropertiesPotential hydrogen bonding through NH group; smaller molecular sizeNo NH hydrogen bonding; increased lipophilicity due to additional alkyl chain

Table 2: Comparison between diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate and a structurally related compound

Property and Activity Relationships

The structural differences between these related compounds likely result in distinct physical, chemical, and biological properties:

  • The presence of the NH group in diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate may enhance binding to certain biological targets through hydrogen bonding

  • The 3-methylbutanoyl group in the related compound increases molecular weight and lipophilicity, potentially affecting membrane permeability

  • Both compounds maintain the core quinoline-dithiole scaffold, suggesting similar electronic properties relevant to materials science applications

These structure-property relationships provide valuable insights for the rational design of new compounds with enhanced properties for specific applications.

Future Research Directions

Medicinal Chemistry Perspectives

Future research on diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate in medicinal chemistry could focus on:

  • Comprehensive evaluation of anticancer activity against various cell lines

  • Investigation of binding affinity to human thymidylate synthase and other potential biological targets

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Development of more water-soluble derivatives to improve bioavailability

These research directions would contribute to a better understanding of the compound's potential therapeutic applications and guide the development of more effective derivatives.

Materials Science Perspectives

In materials science, future research could explore:

  • Evaluation of electronic properties relevant to organic electronics

  • Investigation of optical properties for potential applications in sensors or photovoltaic devices

  • Study of the compound's behavior in various material formulations

  • Development of novel derivatives with enhanced material properties

Such investigations would expand the potential applications of this compound and related derivatives in technological innovations.

Synthetic Chemistry Advances

Advancements in synthetic approaches could focus on:

  • Development of more efficient synthetic routes with fewer steps

  • Exploration of greener synthetic methodologies with reduced environmental impact

  • Design of selective functionalization strategies to access a broader range of derivatives

  • Implementation of scalable processes for larger-scale production

These synthetic advances would facilitate more extensive research on this compound and its derivatives.

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